molecular formula C9H13ClN2O3 B6188123 2-amino-1-(4,6-dimethoxypyridin-2-yl)ethan-1-one hydrochloride CAS No. 2648946-02-3

2-amino-1-(4,6-dimethoxypyridin-2-yl)ethan-1-one hydrochloride

Cat. No.: B6188123
CAS No.: 2648946-02-3
M. Wt: 232.7
InChI Key:
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Description

2-amino-1-(4,6-dimethoxypyridin-2-yl)ethan-1-one hydrochloride is an organic compound with the molecular formula C9H13ClN2O3. This compound is characterized by the presence of an amino group, a pyridine ring substituted with methoxy groups, and a ketone functional group. It is commonly used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4,6-dimethoxypyridin-2-yl)ethan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4,6-dimethoxypyridine as the primary starting material.

    Amination: The pyridine ring undergoes amination to introduce the amino group at the 2-position.

    Ketone Formation:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing crystallization or chromatography techniques to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4,6-dimethoxypyridin-2-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Corresponding oxides or carboxylic acids.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-1-(4,6-dimethoxypyridin-2-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-amino-1-(4,6-dimethoxypyridin-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-methoxypyridin-2-yl)ethan-1-one hydrochloride
  • 2-amino-1-(4,6-dimethylpyridin-2-yl)ethan-1-one hydrochloride

Uniqueness

2-amino-1-(4,6-dimethoxypyridin-2-yl)ethan-1-one hydrochloride is unique due to the presence of two methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

CAS No.

2648946-02-3

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.7

Purity

95

Origin of Product

United States

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